molecular formula C6H4F2O2 B055078 2,3-Difluorobenzene-1,4-diol CAS No. 124728-90-1

2,3-Difluorobenzene-1,4-diol

Cat. No. B055078
M. Wt: 146.09 g/mol
InChI Key: QLKWZXXUWUOXCH-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H4F2O2 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of 2,3-Difluorobenzene-1,4-diol and similar compounds often involves diazotization and hydro-de-diazotization . The diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt are the main steps. The total reaction time can be brought down to about 40 minutes, and the yield of 1,3-difluorobenzene can reach 90% .


Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzene-1,4-diol consists of a benzene ring with two fluorine atoms and two hydroxyl groups attached .


Physical And Chemical Properties Analysis

2,3-Difluorobenzene-1,4-diol is a white to yellow solid . Other physical and chemical properties such as its density, melting point, boiling point, solubility in water, and others are not well-documented.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.

2,3-Difluorobenzene-1,4-diol

serves as a valuable building block for creating novel pharmaceutical agents. Researchers explore its potential as a scaffold for drug candidates targeting specific diseases or biological pathways.

Experimental Procedures

  • Synthesis : The compound can be synthesized using established methods, such as the large-scale synthesis of both syn- and anti-2,3-difluorobutan-1,4-diol diastereomers . These diastereomers can then be selectively functionalized to yield 2,3-difluorobenzene-1,4-diol.

Results and Outcomes

Organic Synthesis

Specific Scientific Field

Organic synthesis involves creating complex molecules from simpler precursors.

2,3-Difluorobenzene-1,4-diol

acts as a versatile intermediate in organic synthesis. It participates in diverse reactions, including cross-coupling, cyclization, and functional group transformations.

Experimental Procedures

Results and Outcomes

These are just two of the six applications. If you’d like to explore more, feel free to ask

properties

IUPAC Name

2,3-difluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKWZXXUWUOXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452449
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzene-1,4-diol

CAS RN

124728-90-1
Record name 2,3-Difluoro-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124728-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mol of 2,3-difluorophenol is dissolved in 1 l of 10% sodium hydroxide solution, and a saturated aqueous solution of 1.1 mol of potassium peroxodisulphate is added dropwise over the course of 4 hours with ice cooling. During this addition, the temperature must not exceed 20o The mixture is stirred overnight at room temperature and neutralized using hydrochloric acid, and unreacted starting material is extracted with ether. 3 1 of toluene and 2 mol of sodium sulphite are added to the aqueous phase, and the mixture is strongly acidified using 1 1 of concentrated hydrochloric acid and refluxed for 20 minutes. After cooling, the toluene layer is separated off, the aqueous phase is extracted with ether in a perforator, and 2,3-difluorohydroquinone is obtained by evaporating the combined toluene and ether extracts.
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